1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-13(11(3)20)10(2)19-15(16-9)17-14(18-19)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEKCMOXLJFJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors One common synthetic route includes the cyclocondensation of hydrazine derivatives with β-diketones, followed by the formation of the triazole ring through a cyclization reactionIndustrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under appropriate conditions.
Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions, forming various fused ring systems
Scientific Research Applications
Biological Activities
Triazolo-pyrimidines exhibit a wide range of biological activities. The specific compound under discussion has been investigated for its potential as an inhibitor in various biological pathways:
- Antiviral Activity : Research has indicated that derivatives of triazolo-pyrimidines can inhibit viral replication mechanisms. For instance, certain compounds within this class have shown promise as inhibitors of HIV-1 by targeting RNase H activity .
- Anti-inflammatory Properties : Triazolo-pyrimidines have been studied for their ability to modulate inflammatory responses. Some derivatives have demonstrated efficacy in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways.
- Anticancer Potential : The structural characteristics of triazolo-pyrimidines make them suitable candidates for cancer therapeutics. Studies have reported that modifications to the phenyl ring can enhance anticancer activity by affecting cellular signaling pathways .
Table 1: Summary of Biological Activities
Potential Therapeutic Uses
Given its diverse biological activities, 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone may find applications in:
- Pharmaceutical Development : As a lead compound for developing antiviral drugs targeting HIV or other viral infections.
- Anti-inflammatory Medications : Formulating drugs aimed at reducing chronic inflammation associated with various diseases.
- Cancer Treatment : Exploring its role as part of combination therapies to enhance efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyrimidine scaffold is highly modifiable, and minor substituent changes significantly alter physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Substituent Variations on the Triazolopyrimidine Core
Impact of Substituents on Properties
- Methyl Groups: The 5,7-dimethyl substitution in the target compound enhances lipophilicity and metabolic stability compared to mono-methyl analogs (e.g., the C7-methyl derivative in ).
- Phenyl vs. Fluorophenyl : The phenyl group at C2 contributes to π-π stacking interactions in binding assays, while fluorophenyl (as in UCB-FcRn-84) introduces electronegativity, improving target affinity .
Biological Activity
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the context of anticancer and antiviral properties.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 254.3 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Research Findings : In vitro assays demonstrated that derivatives of triazolo-pyrimidines showed promising results against various cancer cell lines, including HeLa and L363 cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 4.1 |
| Other derivatives | L363 | 10.5 |
Antiviral Activity
The compound has also been explored for its antiviral properties:
- HIV Inhibition : Research indicates that triazolo-pyrimidines can inhibit HIV replication by targeting reverse transcriptase and RNase H activity. Compounds structurally related to this compound have shown IC50 values in the micromolar range against HIV-1 .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | RNase H | 17.7 |
Study on Anticancer Activity
A study conducted on various triazolo-pyrimidine derivatives found that modifications at the phenyl ring significantly impacted their anticancer efficacy. The introduction of electron-donating groups enhanced activity against specific cancer types .
Study on Antiviral Properties
In another study focusing on HIV inhibition, a series of triazolo-pyrimidine derivatives were synthesized and tested for their ability to inhibit viral replication. The findings suggested that structural modifications could lead to improved potency against HIV .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves a multicomponent reaction of aldehydes, aminotriazoles, and ketones or esters. For example, using 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate with TMDP (tetramethylenediamine piperazine) as a dual solvent-catalyst in ethanol/water (1:1 v/v) under reflux achieves ~92% yield. Optimizing solvent ratios, catalyst loading (e.g., 10 mol% TMDP), and temperature (65°C in molten-state TMDP) enhances efficiency. Catalyst reuse without purification is feasible, maintaining yields over multiple cycles .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for structural confirmation, with aromatic protons appearing as multiplets in δ 7.2–8.1 ppm and methyl groups as singlets near δ 2.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 308.1284). Chiral separation of enantiomers uses Chiralpak AD columns with heptane/isopropanol (8:2) via supercritical fluid chromatography (SFC), achieving 100% enantiomeric excess .
Q. What are the primary pharmacological targets or biological activities reported for this compound?
- Methodological Answer : Derivatives of this scaffold exhibit binding to the neonatal Fc receptor (FcRn), modulating IgG recycling, as shown in X-ray crystallography and analytical ultracentrifugation studies . Analogous triazolopyrimidines inhibit HCV RNA-dependent RNA polymerase (e.g., IC₅₀ = 6 nM) and microtubule dynamics, making them candidates for neurodegenerative tauopathies .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of triazolopyrimidine derivatives to obtain the desired substitution pattern?
- Methodological Answer : Regioselectivity depends on reaction conditions. For example, ionic liquid vs. acidic environments direct cyclization to form either 5-methyl-7-phenyl or 7-methyl-5-phenyl isomers. Using ethyl 3-oxobutanoate under molten TMDP favors the 5,7-dimethyl-2-phenyl configuration, confirmed by ¹H NMR coupling patterns and NOE experiments .
Q. What strategies are effective in resolving racemic mixtures of this compound into enantiomerically pure forms?
- Methodological Answer : Chiral chromatography using a Chiralpak AD phase with heptane/isopropanol (8:2) at 300 mL/min separates enantiomers (retention times: 8.22 min and 10.40 min). Preparative SFC scales this for mg-to-gram quantities, validated by polarimetry and circular dichroism .
Q. What approaches are used to evaluate the structure-activity relationship (SAR) of this compound in microtubule-targeting applications?
- Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., chloro, fluoro) at the 5- and 7-positions. Biological evaluation includes tubulin polymerization assays (IC₅₀ values) and cytotoxicity profiling in SH-SY5Y neuroblastoma cells. Molecular docking into the colchicine-binding site of β-tubulin (PDB: 1SA0) identifies critical hydrophobic interactions .
Q. How can catalyst toxicity and handling challenges be mitigated during large-scale synthesis?
- Methodological Answer : Replacing toxic catalysts like piperidine with TMDP reduces hazards. TMDP’s low volatility and recyclability (via aqueous extraction) minimize waste. For scale-up, ethanol/water solvent systems improve safety profiles, while reaction monitoring via inline TLC (ethyl acetate/light petroleum eluent) ensures process control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
